molecular formula C12HBr9 B116834 2,2',3,3',4,5,5',6,6'-Nonabromobiphenyl CAS No. 119264-63-0

2,2',3,3',4,5,5',6,6'-Nonabromobiphenyl

Cat. No.: B116834
CAS No.: 119264-63-0
M. Wt: 864.3 g/mol
InChI Key: WOYQCNXYPKFHRQ-UHFFFAOYSA-N
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Description

2,2’,3,3’,4,5,5’,6,6’-Nonabromobiphenyl is a brominated biphenyl compound with the molecular formula C12HBr9. It is a member of the polybrominated biphenyls (PBBs) family, which are known for their flame-retardant properties. This compound is characterized by the presence of nine bromine atoms attached to the biphenyl structure, making it highly brominated and thus, highly effective as a flame retardant.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,3’,4,5,5’,6,6’-Nonabromobiphenyl typically involves the bromination of biphenyl. The process can be carried out using bromine or bromine-containing reagents in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted in a solvent like carbon tetrachloride or chloroform under controlled temperature conditions to ensure selective bromination.

Industrial Production Methods: Industrial production of 2,2’,3,3’,4,5,5’,6,6’-Nonabromobiphenyl follows similar synthetic routes but on a larger scale. The process involves continuous bromination of biphenyl in large reactors, with careful monitoring of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: 2,2’,3,3’,4,5,5’,6,6’-Nonabromobiphenyl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of brominated benzoic acids.

    Reduction: Reduction of 2,2’,3,3’,4,5,5’,6,6’-Nonabromobiphenyl can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of less brominated biphenyls.

    Substitution: Nucleophilic substitution reactions can occur, where bromine atoms are replaced by other nucleophiles like hydroxide ions, leading to the formation of hydroxylated biphenyls.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

    Oxidation: Brominated benzoic acids.

    Reduction: Less brominated biphenyls.

    Substitution: Hydroxylated biphenyls.

Scientific Research Applications

2,2’,3,3’,4,5,5’,6,6’-Nonabromobiphenyl has several scientific research applications, including:

    Chemistry: Used as a model compound to study the behavior of brominated biphenyls in various chemical reactions.

    Biology: Investigated for its effects on biological systems, particularly its potential toxicity and bioaccumulation in living organisms.

    Medicine: Studied for its potential use in developing flame-retardant materials for medical devices and equipment.

    Industry: Widely used as a flame retardant in plastics, textiles, and electronic devices to enhance fire safety.

Mechanism of Action

The mechanism of action of 2,2’,3,3’,4,5,5’,6,6’-Nonabromobiphenyl primarily involves its ability to interfere with the combustion process. The bromine atoms in the compound release bromine radicals upon heating, which react with free radicals generated during combustion. This reaction helps to quench the free radicals, thereby slowing down or stopping the combustion process. Additionally, the compound can form a protective char layer on the material’s surface, further enhancing its flame-retardant properties.

Comparison with Similar Compounds

    2,2’,3,3’,4,4’,5,5’,6,6’-Decabromobiphenyl: Contains one more bromine atom than 2,2’,3,3’,4,5,5’,6,6’-Nonabromobiphenyl, making it even more effective as a flame retardant but also potentially more toxic.

    2,2’,3,3’,4,4’,5,5’-Octabromobiphenyl: Contains one less bromine atom, making it slightly less effective as a flame retardant but potentially less toxic.

Uniqueness: 2,2’,3,3’,4,5,5’,6,6’-Nonabromobiphenyl is unique due to its specific bromination pattern, which provides a balance between flame retardancy and toxicity. Its high bromine content ensures effective flame retardancy, while its specific structure allows for targeted studies on its environmental and biological impacts.

Properties

IUPAC Name

1,2,3,4,5-pentabromo-6-(2,3,5,6-tetrabromophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12HBr9/c13-2-1-3(14)7(16)4(6(2)15)5-8(17)10(19)12(21)11(20)9(5)18/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOYQCNXYPKFHRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)Br)C2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12HBr9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40152375
Record name 2,2',3,3',4,5,5',6,6'-Nonobromobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

864.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119264-63-0
Record name 2,2',3,3',4,5,5',6,6'-Nonabromobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119264630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,3',4,5,5',6,6'-Nonobromobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,3',4,5,5',6,6'-NONABROMOBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U7J4683O2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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